3-(Dimethylamino)phenyl bis(4-(dimethylamino)phenyl) phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)phenyl bis(4-(dimethylamino)phenyl) phosphite is an organic phosphorus compound with the chemical formula C24H30N3O3P. It is commonly used as a phosphorizing agent in organic synthesis reactions and has applications in various fields, including polymer chemistry and materials science .
Vorbereitungsmethoden
The synthesis of 3-(Dimethylamino)phenyl bis(4-(dimethylamino)phenyl) phosphite typically involves the reaction of corresponding aromatic amines with phosphorous acid chloride under basic conditions . The reaction is carried out in an organic solvent such as ethanol or ether, and the product is usually obtained as a white crystalline solid .
Analyse Chemischer Reaktionen
3-(Dimethylamino)phenyl bis(4-(dimethylamino)phenyl) phosphite undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the dimethylamino groups are replaced by other functional groups.
Hydrolysis: It can be hydrolyzed to form phosphorous acid and corresponding amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, and bases like sodium hydroxide for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)phenyl bis(4-(dimethylamino)phenyl) phosphite has several scientific research applications:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant.
Industry: Utilized as a stabilizer and antioxidant in polymer production.
Wirkmechanismus
The mechanism by which 3-(Dimethylamino)phenyl bis(4-(dimethylamino)phenyl) phosphite exerts its effects involves the interaction with molecular targets such as enzymes and reactive oxygen species. It acts as a phosphorizing agent, introducing phosphorus-containing groups into organic molecules, which can alter their chemical properties and reactivity .
Vergleich Mit ähnlichen Verbindungen
3-(Dimethylamino)phenyl bis(4-(dimethylamino)phenyl) phosphite is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
Tris(4-(dimethylamino)phenyl) phosphite: Another phosphorizing agent with similar applications but different reactivity.
Phenyl bis(4-(dimethylamino)phenyl) phosphite: Lacks the dimethylamino group on the phenyl ring, resulting in different chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical behavior.
Eigenschaften
Molekularformel |
C24H30N3O3P |
---|---|
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
[3-(dimethylamino)phenyl] bis[4-(dimethylamino)phenyl] phosphite |
InChI |
InChI=1S/C24H30N3O3P/c1-25(2)19-10-14-22(15-11-19)28-31(29-23-16-12-20(13-17-23)26(3)4)30-24-9-7-8-21(18-24)27(5)6/h7-18H,1-6H3 |
InChI-Schlüssel |
GYIOJEOJXGBBDO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)OP(OC2=CC=C(C=C2)N(C)C)OC3=CC=CC(=C3)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.